![molecular formula C12H25NOS B1503037 3-Mercapto-N-nonylpropionamide CAS No. 228716-16-3](/img/structure/B1503037.png)
3-Mercapto-N-nonylpropionamide
Overview
Description
3-Mercapto-N-nonylpropionamide is an amine-containing alkanethiol that forms a self-assembled monolayer (SAM) on a variety of surfaces . The amide groups incorporated into the alkylthiolated backbone provide robust, stable, and chemically inert monolayers .
Molecular Structure Analysis
The empirical formula of 3-Mercapto-N-nonylpropionamide is C12H25NOS . Its molecular weight is 231.40 . The InChI string is1S/C12H25NOS/c1-2-3-4-5-6-7-8-10-13-12(14)9-11-15/h15H,2-11H2,1H3,(H,13,14)
. Physical And Chemical Properties Analysis
3-Mercapto-N-nonylpropionamide is sensitive to heat and humidity . Its flashpoint is >110 °C . The melting point ranges from 41-49° C .Scientific Research Applications
Formation of Self-Assembled Monolayers (SAMs)
3-Mercapto-N-nonylpropionamide is an amine-containing alkanethiol that forms a self-assembled monolayer (SAM) on a variety of surfaces . The amide groups incorporated into the alkylthiolated backbone provide robust, stable, and chemically inert monolayers .
Surface Structure Analysis
The compound has been used in the study of surface structure, binding conditions, and thermal stability of SAMs on Au (111) formed by N - (2-mercaptoethyl)heptanamide (MEHA) containing an amide group in an inner alkyl chain .
Electrochemical Behavior Study
3-Mercapto-N-nonylpropionamide has been used to understand the effects of an internal amide group as a function of deposition time on the electrochemical behavior of SAMs .
Thermal Stability Analysis
The compound has been used in the analysis of thermal stability of SAMs. The study showed that the structural transitions of MEHA SAMs on Au (111) occurred from the liquid phase to the formation of a closely packed and well-ordered β-phase via a loosely packed α-phase as an intermediate phase, depending on the deposition time .
Fabrication of Molecular Scale Devices
3-Mercapto-N-nonylpropionamide can be coated on gold surfaces for the fabrication of molecular scale devices .
Study of Adsorption
The compound has been used in the study of adsorption of chemisorbed sulfur and the structural rearrangement of molecular backbones to maximize lateral interactions resulting from a longer deposition period .
properties
IUPAC Name |
N-nonyl-3-sulfanylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NOS/c1-2-3-4-5-6-7-8-10-13-12(14)9-11-15/h15H,2-11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRXZOZYQYDWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693508 | |
Record name | N-Nonyl-3-sulfanylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nonyl-3-sulfanylpropanamide | |
CAS RN |
228716-16-3 | |
Record name | N-Nonyl-3-sulfanylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Mercapto-N-nonylpropionamide interact with gold surfaces and what are the downstream effects of this interaction?
A1: 3-Mercapto-N-nonylpropionamide forms self-assembled monolayers (SAMs) on gold surfaces, primarily through the strong interaction between the sulfur atom of the thiol group and the gold atoms. [, ] This interaction leads to the formation of a well-ordered monolayer with the alkyl chains oriented away from the surface. The presence of the amide group within the alkyl chain introduces an additional level of organization due to the formation of hydrogen bonds between neighboring molecules. [, , ] These hydrogen bonds contribute to the stability of the SAM and influence its structure.
Q2: How do hydrogen bonds influence the structure of 3-Mercapto-N-nonylpropionamide SAMs?
A2: Hydrogen bonding between the amide groups of adjacent molecules plays a crucial role in the structural organization of 3-Mercapto-N-nonylpropionamide SAMs. [, ] These interactions lead to the formation of linear hydrogen-bond networks that extend across the monolayer, influencing both the packing density and the orientation of the molecules. [] Studies have shown that these networks can even cross the boundaries between domains with different rotational orientations. []
Q3: Can the structure of 3-Mercapto-N-nonylpropionamide SAMs be manipulated?
A3: Yes, the structure of 3-Mercapto-N-nonylpropionamide SAMs can be manipulated by electrochemical processing. [] Applying a specific electrochemical potential can induce a phase transition within the monolayer, transforming a close-packed structure into a striped phase. [] This transition is attributed to the disruption of the hydrogen-bonding network between amide groups during the electrochemical desorption process. []
Q4: Does 3-Mercapto-N-nonylpropionamide exhibit phase separation when co-assembled with other alkanethiols?
A4: Yes, 3-Mercapto-N-nonylpropionamide displays phase separation when co-assembled with other alkanethiols, even those with similar chain lengths. [] This behavior contrasts with mixtures of n-alkanethiols, which typically do not exhibit phase separation. [] The presence of the hydrogen-bonding amide group within 3-Mercapto-N-nonylpropionamide is believed to drive this phase separation, leading to the formation of single-component domains on the nanometer scale. []
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